

Edoxaban Tosylate Monohydrate: An In-depth Technical Guide on its Solubility Profile

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Compound of Interest

Compound Name: Edoxaban tosylate monohydrate

Cat. No.: B194557

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **edoxaban tosylate monohydrate**, a direct oral anticoagulant. The information presented herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental methodologies, and a visualization of its mechanism of action within the coagulation cascade.

Core Solubility Data

The solubility of **edoxaban tosylate monohydrate** has been determined in a variety of solvents and solvent systems. The quantitative data gathered from multiple sources is summarized in the table below for ease of comparison. It is important to note that **edoxaban tosylate monohydrate** is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, indicating both low solubility and low permeability[1]. The solubility of edoxaban is also pH-dependent, decreasing with increasing pH[2]. It is slightly soluble in water and pH 3 to 5 buffers, very slightly soluble at pH 6 to 7, and practically insoluble at pH 8 to 9[2].

Solvent/Solvent System	Ratio (v/v)	Temperature	Solubility (g/kg of solution)
Water	-	Room Temperature	2.7[3][4]
Acetonitrile (ACN)	-	Room Temperature	0.56[3][4]
Ethanol	-	Room Temperature	1.29[3]
Acetonitrile / Water	1:1	Room Temperature	100.2[3][4]
Ethanol / Water	1:1	Room Temperature	23.9[3]
Acetone / Water	1:1	Room Temperature	33[3]
Dioxane / Water	1:1	Room Temperature	31[3]

Qualitative Solubility:

- Dimethyl Sulfoxide (DMSO): Soluble/Slightly Soluble[5][6]
- Methanol: Slightly Soluble (sonication may be required)[6]
- Chloroform: Very Slightly Soluble[6]

The data clearly indicates a significant increase in the solubility of **edoxaban tosylate monohydrate** in acetonitrile/water mixtures compared to the individual solvents or other solvent combinations[3][4]. This synergistic effect is a critical consideration for developing purification and formulation processes[3][4].

Experimental Protocols

The following section details a generalized experimental protocol for determining the thermodynamic solubility of **edoxaban tosylate monohydrate**, based on the widely accepted saturation shake-flask method. This is followed by a specific High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of edoxaban in solution.

Thermodynamic Solubility Determination: Saturation Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of **edoxaban tosylate monohydrate** in a saturated solution at a specific temperature.

Materials:

- **Edoxaban tosylate monohydrate** (crystalline powder)
- Solvent of interest
- Volumetric flasks
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- HPLC vials

Procedure:

- **Preparation:** Add an excess amount of **edoxaban tosylate monohydrate** to a sealed flask containing a known volume of the desired solvent. The presence of excess solid is crucial to ensure that a saturated solution is formed.
- **Equilibration:** Place the sealed flasks in an orbital shaker set to a constant temperature (e.g., room temperature or 37°C). Agitate the flasks for a sufficient duration to ensure that equilibrium is reached (typically 24-48 hours).
- **Phase Separation:** After the equilibration period, remove the flasks from the shaker and allow the undissolved solid to settle. To separate the solid and liquid phases, centrifuge an aliquot of the suspension.
- **Sample Collection:** Carefully withdraw a sample from the clear supernatant. To remove any remaining solid particles, immediately filter the sample using a syringe filter.

- Dilution: Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.
- Quantification: Analyze the concentration of edoxaban in the diluted sample using a validated analytical method, such as the HPLC method described below.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the accurate quantification of edoxaban in the samples generated from the solubility experiments.

Instrumentation:

- HPLC system with a pump, autosampler, and a photodiode array (PDA) or UV detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).

Chromatographic Conditions:

- Mobile Phase: A mixture of methanol and acetonitrile (e.g., 85:15 v/v) or a buffered aqueous solution with an organic modifier.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 291.2 nm.
- Injection Volume: 20 μ L.
- Column Temperature: Ambient.

Procedure:

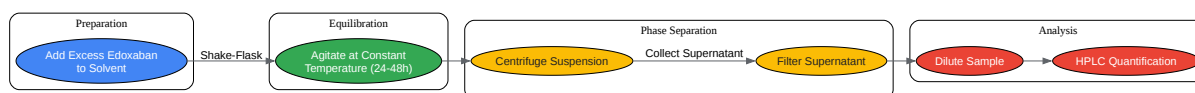
- Standard Preparation: Prepare a stock solution of **edoxaban tosylate monohydrate** of a known concentration in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution.

- **Calibration Curve:** Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.
- **Sample Analysis:** Inject the diluted samples from the solubility experiment into the HPLC system.
- **Concentration Calculation:** Determine the concentration of edoxaban in the samples by interpolating their peak areas from the calibration curve. Account for the dilution factor to calculate the final solubility.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **edoxaban tosylate monohydrate**.

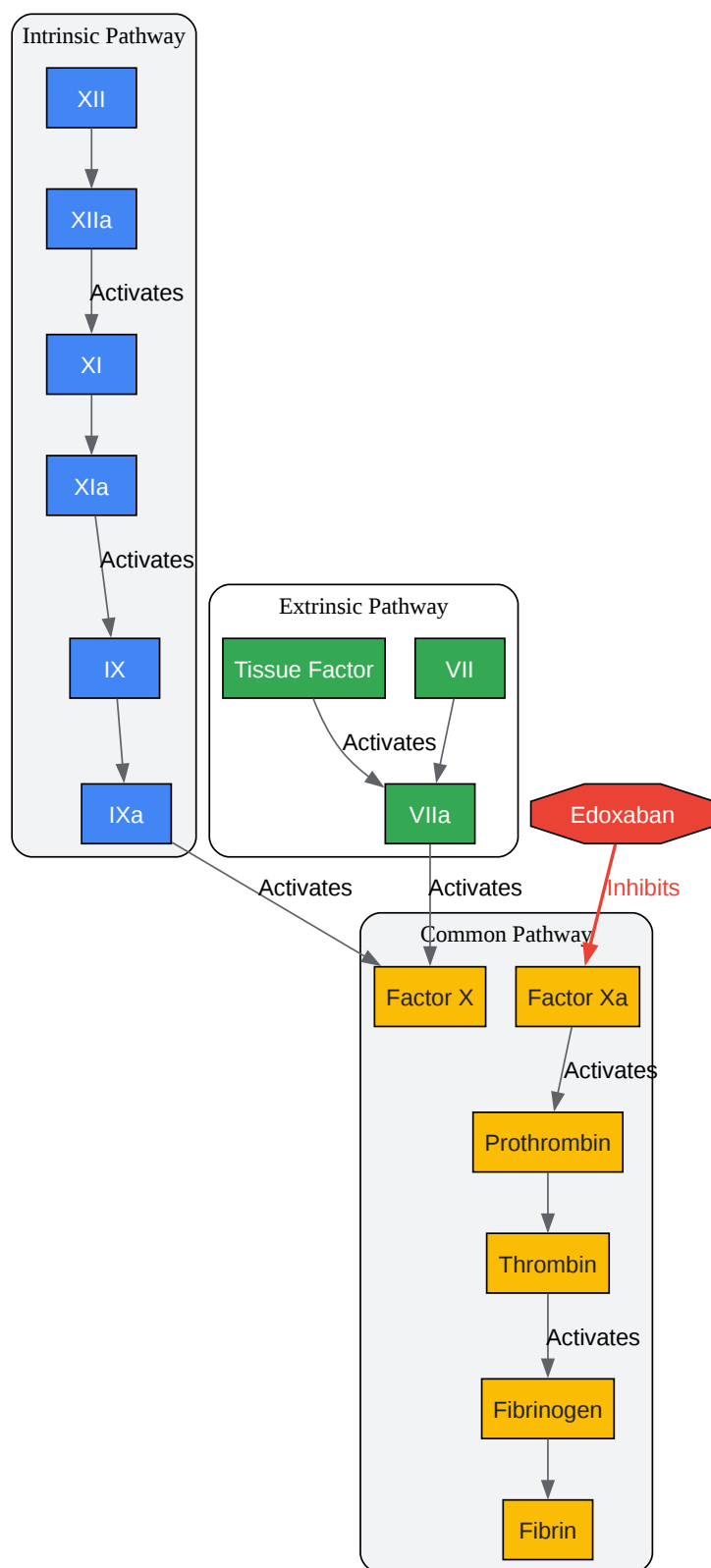


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Solubility Determination Workflow

Mechanism of Action: Inhibition of Factor Xa in the Coagulation Cascade

Edoxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. The following diagram visualizes the intrinsic and extrinsic pathways of coagulation, highlighting the point of intervention by edoxaban.



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Phone: (601) 213-4426

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